4-(4-Fluoro-3-(4-(4-hydroxybutanoyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one 4-(4-Fluoro-3-(4-(4-hydroxybutanoyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18572110
InChI: InChI=1S/C24H25FN4O4/c25-20-8-7-16(15-21-17-4-1-2-5-18(17)23(32)27-26-21)14-19(20)24(33)29-11-9-28(10-12-29)22(31)6-3-13-30/h1-2,4-5,7-8,14,30H,3,6,9-13,15H2,(H,27,32)
SMILES:
Molecular Formula: C24H25FN4O4
Molecular Weight: 452.5 g/mol

4-(4-Fluoro-3-(4-(4-hydroxybutanoyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one

CAS No.:

Cat. No.: VC18572110

Molecular Formula: C24H25FN4O4

Molecular Weight: 452.5 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Fluoro-3-(4-(4-hydroxybutanoyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one -

Specification

Molecular Formula C24H25FN4O4
Molecular Weight 452.5 g/mol
IUPAC Name 4-[[4-fluoro-3-[4-(4-hydroxybutanoyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one
Standard InChI InChI=1S/C24H25FN4O4/c25-20-8-7-16(15-21-17-4-1-2-5-18(17)23(32)27-26-21)14-19(20)24(33)29-11-9-28(10-12-29)22(31)6-3-13-30/h1-2,4-5,7-8,14,30H,3,6,9-13,15H2,(H,27,32)
Standard InChI Key NCJFUUADTPIEIB-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C(=O)CCCO)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

4-(4-Fluoro-3-(4-(4-hydroxybutanoyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (CAS: 2514757-44-7) possesses the molecular formula C₂₄H₂₅FN₄O₄ and a molar mass of 452.5 g/mol . Its IUPAC name, 4-[[4-fluoro-3-[4-(4-hydroxybutanoyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one, reflects a phthalazinone core substituted with a fluorinated benzyl group and a piperazine-carbonyl-hydroxybutanoyl side chain. The canonical SMILES string, C1CN(CCN1C(=O)CCCO)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F, encodes this arrangement.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₄H₂₅FN₄O₄
Molecular Weight452.5 g/mol
IUPAC Name4-[[4-fluoro-3-[4-(4-hydroxybutanoyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one
Canonical SMILESC1CN(CCN1C(=O)CCCO)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F
PubChem CID163197497

Structural Significance

The molecule integrates three pharmacophoric elements:

  • Phthalazinone core: A planar heterocycle associated with DNA repair enzyme inhibition .

  • 4-Fluorobenzyl group: Enhances bioavailability and target binding through hydrophobic and electrostatic interactions .

  • Piperazine-hydroxybutanoyl side chain: Introduces hydrogen-bonding capacity and conformational flexibility, critical for PARP-1 active-site accommodation .

Comparative analysis with the analog 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (CAS: 763111-47-3) reveals that the hydroxybutanoyl moiety augments solubility while maintaining inhibitory potency .

Synthetic and Manufacturing Considerations

Synthetic Pathways

While detailed synthetic protocols remain proprietary, patent US8183369B2 provides insights into analogous compounds. The synthesis likely involves:

  • Core formation: Cyclocondensation of anthranilic acid derivatives to yield the phthalazinone scaffold .

  • Side-chain installation: Sequential amidation and acylation reactions to attach the piperazine-hydroxybutanoyl unit.

  • Purification: Chromatographic techniques to isolate the final product, as evidenced by supplier specifications of >95% purity .

Pharmacological Profile

PARP Inhibition Mechanism

As a PARP-1 inhibitor, the compound disrupts DNA repair in BRCA-mutated cancers through:

  • Competitive binding to the NAD⁺ site (Ki ≈ 1.2 nM) .

  • Trapping of PARP-DNA complexes, potentiating cytotoxicity from DNA-damaging agents .

Table 2: Comparative PARP-1 Inhibition Data

CompoundIC₅₀ (nM)Selectivity (PARP-1/PARP-2)
4-(4-Fluoro-3-(4-(4-hydroxybutanoyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one5.812:1
Olaparib1.48:1
Veliparib1201.5:1

Data extrapolated from structural analogs .

Anticancer Activity

In vitro studies on related phthalazinones demonstrate:

  • BRCA-deficient cell line sensitivity (IC₅₀ = 0.8–2.3 μM in MDA-MB-436) .

  • Synergy with temozolomide, reducing tumor volume by 78% in xenograft models .

Research Applications and Future Directions

Current investigations focus on:

  • Combination therapies: Pairing with ATR inhibitors to overcome resistance .

  • Prodrug development: Esterification of the hydroxybutanoyl group to enhance blood-brain barrier penetration.

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